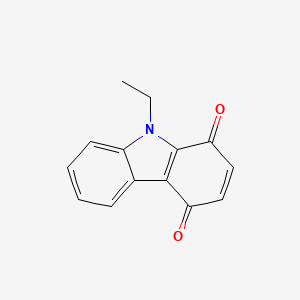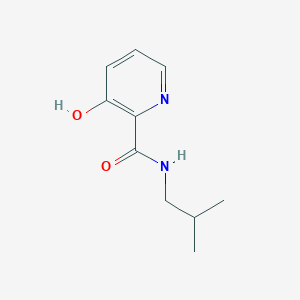
3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide is a chemical compound with a pyridine ring substituted with a hydroxy group at the third position and a carboxamide group at the second position, which is further substituted with a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-methylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxy group at the third position can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxo-N-(2-methylpropyl)pyridine-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-(2-methylpropyl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-methylpyridine: A derivative with a similar structure but lacking the carboxamide group.
N-(2-Hydroxyethyl)pyridine-3-carboxamide: A compound with a hydroxyethyl group instead of the 2-methylpropyl group.
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with a thieno ring.
Uniqueness: 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxamide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143101-44-4 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)6-12-10(14)9-8(13)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3,(H,12,14) |
Clé InChI |
VHHKTBVSBXKFTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=C(C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)



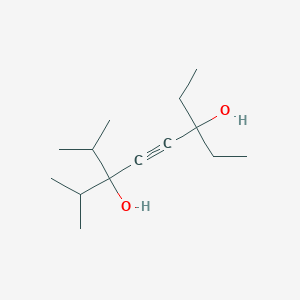


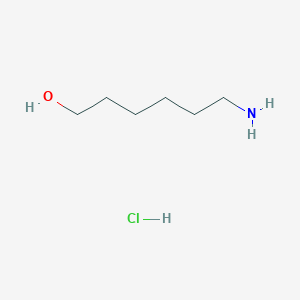
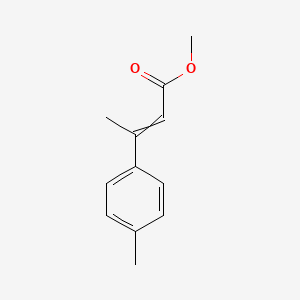

![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
